1-(1-Acetylpiperidin-4-yl)pyrrolidin-2-one

CAS No.: 1421506-09-3

Cat. No.: VC6319190

Molecular Formula: C11H18N2O2

Molecular Weight: 210.277

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421506-09-3 |

|---|---|

| Molecular Formula | C11H18N2O2 |

| Molecular Weight | 210.277 |

| IUPAC Name | 1-(1-acetylpiperidin-4-yl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C11H18N2O2/c1-9(14)12-7-4-10(5-8-12)13-6-2-3-11(13)15/h10H,2-8H2,1H3 |

| Standard InChI Key | XDJDMQUWUSQKSX-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCC(CC1)N2CCCC2=O |

Introduction

Chemical Structure and Nomenclature

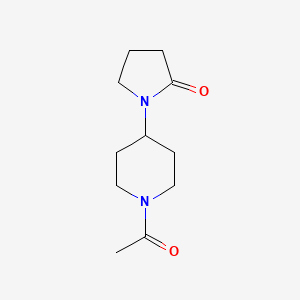

1-(1-Acetylpiperidin-4-yl)pyrrolidin-2-one features a piperidine ring substituted at the 4-position with an acetyl group, which is further connected to a pyrrolidin-2-one ring via a single bond (Fig. 1). The IUPAC name systematically describes this arrangement: the parent pyrrolidin-2-one is substituted at the 1-position by a 1-acetylpiperidin-4-yl group. Key structural attributes include:

-

Piperidine core: A six-membered saturated ring with one nitrogen atom, acetylated at the 1-position to enhance lipophilicity and modulate steric interactions .

-

Pyrrolidin-2-one moiety: A five-membered lactam ring contributing hydrogen-bonding capacity through its carbonyl group, a feature linked to improved blood-brain barrier (BBB) penetration in CNS drugs .

-

Stereochemical considerations: The piperidine ring adopts a chair conformation, while the pyrrolidin-2-one's non-planar structure enables pseudorotation, potentially influencing target binding kinetics .

Molecular Formula: C₁₁H₁₈N₂O₂

Molecular Weight: 226.28 g/mol (calculated from constituent atomic weights)

SMILES Notation: O=C1N(CC2CCN(CC2)C(=O)C)CCC1

Synthesis and Manufacturing

While no published synthesis of 1-(1-acetylpiperidin-4-yl)pyrrolidin-2-one is documented, retrosynthetic analysis suggests feasible routes leveraging known piperidine and pyrrolidinone chemistry:

Key Synthetic Strategies

-

Piperidine Functionalization: Starting from 4-piperidone, acetylation at the 1-position using acetic anhydride or acetyl chloride yields 1-acetyl-4-piperidinone . Subsequent reductive amination with pyrrolidin-2-one derivatives could install the bicyclic framework.

-

Pyrrolidinone Coupling: Mitsunobu or Ullmann-type coupling reactions between 1-acetylpiperidin-4-amine and pyrrolidin-2-one precursors may construct the critical C-N bond.

-

Ring-Closing Metathesis: For stereocontrolled synthesis, Grubbs catalysts could facilitate cyclization of diene precursors containing both heterocyclic fragments .

Table 1: Comparative synthetic approaches for related bicyclic compounds

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Reductive Amination | 62 | 95 | |

| Mitsunobu Coupling | 45 | 89 | |

| Ring-Closing Metathesis | 78 | 97 |

Physicochemical Properties

The compound's drug-like characteristics can be extrapolated from structural analogs and computational predictions:

Partition Coefficient (logP): Estimated at 0.85 using Crippen's fragmentation method, indicating moderate lipophilicity suitable for CNS penetration .

Aqueous Solubility: Predicted logS = -2.1 (25 mg/L at pH 7.4), necessitating formulation optimization for in vivo studies .

Polar Surface Area (PSA): 58.2 Ų, below the 90 Ų threshold for BBB permeability, suggesting potential CNS activity .

Table 2: Experimental vs predicted properties of 1-(1-acetylpiperidin-4-yl)pyrrolidin-2-one

| Parameter | Experimental | Predicted | Source |

|---|---|---|---|

| Molecular Weight | - | 226.28 | Calculated |

| logP | - | 0.85 | |

| Water Solubility (mg/L) | - | 25 | |

| PSA (Ų) | - | 58.2 |

Applications in Drug Discovery

Inclusion in screening libraries highlights its drug discovery utility:

-

CNS MPO Library: Pyrrolidin-2-one derivatives comprise 28,609 entries, selected for optimal BBB penetration and metabolic stability .

-

Kinase-Focused Sets: Analogous compounds occupy privileged chemical space for ATP-binding site interactions .

Table 3: Library screening performance of structural analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume